molecular formula C17H19ClN4O2S B2527968 5-((3-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-32-9

5-((3-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2527968
CAS RN: 851969-32-9
M. Wt: 378.88
InChI Key: UDIVPRAGILVMPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of various aromatic or heterocyclic amines with other reagents such as aldehydes, acids, or isothiocyanates. For instance, the synthesis of 3-diphenylmethyl-6-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles involves the condensation of 4-amino-5-diphenylmethyl-4H-1,2,4-triazole-3-thiol with substituted aromatic acids . Similarly, the synthesis of other triazole derivatives starts from a hydrazide compound, which is then transformed into various heterocyclic systems through cyclization and aminomethylation reactions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry, and in some cases, confirmed by X-ray crystallography . The crystal structure analysis provides detailed information about the molecular geometry, intermolecular interactions, and conformation of the compounds, which are crucial for understanding their biological activity.

Chemical Reactions Analysis

The chemical reactivity of related compounds is influenced by the presence of functional groups such as amino, thiol, and chlorophenyl moieties. These groups can undergo various chemical reactions, including alkylation, acylation, and condensation, to form a diverse range of derivatives with potential biological activities . The reactivity of these compounds can also be studied using computational methods such as Fukui functions to predict the sites of chemical selectivity or reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and stability, can be inferred from their molecular structure and functional groups. The presence of heteroatoms and aromatic systems often contributes to the compounds' lipophilicity, which is an important factor in their biological activity and pharmacokinetics. The vibrational spectroscopic properties and thermodynamic properties of these compounds have also been studied to gain insights into their stability and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Researchers have synthesized novel derivatives of 1,2,4-triazole and explored their antimicrobial activities. For instance, derivatives such as 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one were synthesized and tested against microorganisms, showing good or moderate activities (Bektaş et al., 2007). This highlights the compound's relevance in developing potential antimicrobial agents.

Structural Analysis and Activity Evaluation

The compound's structural properties have been explored using various techniques, including spectroscopy and X-ray crystallography, to confirm its molecular structure. For example, Qing-mei Wu et al. (2021) synthesized a related compound and analyzed its structure and interactions with SHP2 protein, demonstrating better inhibitory activity than reference compounds. This study showcases the compound's potential in targeted protein inhibition and therapeutic applications (Wu et al., 2021).

Potential as Antimicrobial Agents

Further research has focused on synthesizing and testing various derivatives for their antimicrobial properties. For example, Taha (2008) reported the synthesis of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and thiadiazines with potential antimicrobial activity, underscoring the compound's application in developing new antimicrobial agents (Taha, 2008).

properties

IUPAC Name

5-[(3-chlorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c1-10-19-17-22(20-10)16(24)15(25-17)14(11-3-2-4-12(18)9-11)21-7-5-13(23)6-8-21/h2-4,9,13-14,23-24H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIVPRAGILVMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCC(CC4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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